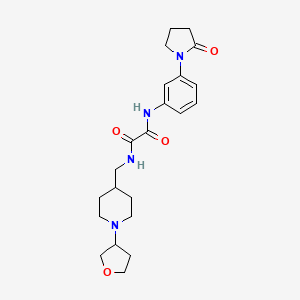
N1-(3-(2-oxopyrrolidin-1-yl)phenyl)-N2-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The inhibitors of leucine-rich repeat kinase 2 (LRRK2) and its mutants, such as G2019S, have potential utility in Parkinson’s disease treatment .
Synthesis Analysis
The fragment hit-derived pyrrolo [2,3-d]pyrimidines underwent optimization using X-ray structures of LRRK2 kinase domain surrogates, based on checkpoint kinase 1 (CHK1) and a CHK1 10-point mutant .Chemical Reactions Analysis
The optimization of the compound afforded diastereomeric oxolan-3-yl derivatives, which demonstrated a favorable in vitro PK profile .Scientific Research Applications
Orexin Receptor Mechanisms
Research has explored the role of orexin (OX) and their receptors (OXR) in various physiological processes, including feeding, arousal, stress, and drug abuse. Compounds targeting OX1R mechanisms, such as SB-649868 and GSK1059865, have been studied for their potential in reducing binge eating in female rats without affecting standard food pellet intake, indicating a significant role of OX1R in binge eating behaviors. This suggests potential applications of these compounds in treating eating disorders with a compulsive component (Piccoli et al., 2012).
Serotonin Receptor Antagonists
The impact of various compounds, including SB-224289, a 5-HT1B receptor antagonist, on extracellular 5-hydroxytryptamine (5-HT) levels has been studied. These compounds have shown differential effects in brain regions innervated by the dorsal and median raphe, suggesting their potential role in the treatment of depression and other disorders related to serotonin regulation (Roberts et al., 1998).
Neuroprotective Effects
Studies have investigated the protective effects of compounds like mangiferin against oxidative stress-induced toxicity in neuroblastoma cells. Such research provides insights into potential therapeutic applications for neurodegenerative diseases like Parkinson's disease, where oxidative stress is a crucial factor (Amazzal et al., 2007).
HIV-1 Entry Inhibitors
Research into compounds that prevent gp120 binding to CD4 has identified novel classes of HIV-1 entry inhibitors. These compounds have shown potent inhibitory activity against HIV-1 infection, offering a new approach to HIV-1 treatment (Zhao et al., 2005).
Photocycloaddition Reactions
The preparation and [2+2]-photocycloaddition of certain dihydropyrrol-2-ones and pyridin-2-ones have been explored. These studies contribute to the understanding of photocycloaddition reactions in organic chemistry, with potential applications in the synthesis of complex organic compounds (Albrecht et al., 2008).
Glycine Transporter 1 Inhibitors
Investigations into compounds like 1-methyl-N-(propan-2-yl)-N-({2-[4-(trifluoromethoxy)phenyl]pyridin-4-yl}methyl)-1H-imidazole-4-carboxamide as GlyT1 inhibitors have been conducted, showing their potential in treating conditions related to glycine transporter dysfunctions (Yamamoto et al., 2016).
Cannabinoid Receptor Interaction
Studies on compounds like N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide have provided insights into the molecular interaction with the CB1 cannabinoid receptor. Such research contributes to the development of cannabinoid receptor antagonists for therapeutic purposes (Shim et al., 2002).
alpha1A-adrenoceptor Antagonists
L-771,688 has been identified as a highly selective alpha1A-adrenoceptor antagonist, showing potential in treating conditions related to adrenoceptor dysregulation (Chang et al., 2000).
Parkinsonism Studies
The development of parkinsonism in individuals using illicit drugs containing compounds like MPTP has been documented. This research has significant implications in understanding the chemical basis of Parkinson's disease and related disorders (Langston et al., 1983).
Synthesis of Diamines
Novel methods for synthesizing important diamines like 3-(pyrrolidin-1-yl)piperidine have been developed, contributing to advancements in medicinal chemistry (Smaliy et al., 2011).
Analgesic Compounds
Research into fentanyl analogs like N-[1-(2-phenylethyl)-4-piperidyl]-N-(1-phenyl-4-pyrazolyl)propanamide has provided insights into the structure and properties of long-acting analgesic compounds (Jimeno et al., 2003).
HIV-1 Neutralization Epitopes
Studies on compounds enhancing the binding of anti-gp120 monoclonal antibodies to HIV-1 Env protein have contributed to the understanding of HIV-1 neutralization mechanisms (Yoshimura et al., 2010).
Synthesis of Oxalamides
New methods for synthesizing oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides have been developed, providing a useful formula for both anthranilic acid derivatives and oxalamides (Mamedov et al., 2016).
Antiaggregating Activities
N-acyl-N-phenyl-1-pyrrolidine-, 1-piperidine-, 4-morpholine-, 1,2,3,4-tetrahydro-1-quinoline-, 1,2,3,4-tetrahydro-2-isoquinoline-, 10-phenothiazine-, and 2,2'-dipyridylamine-carbothioamides have been synthesized and studied for their platelet antiaggregating activity and other activities (Ranise et al., 1991).
Cannabinoid Receptor Antagonists
A series of pyrazole derivatives have been synthesized and studied as cannabinoid receptor antagonists, providing potential therapeutic compounds for antagonizing harmful effects of cannabinoids (Lan et al., 1999).
Sigma(1) Receptor Binding and Activity
Research into the sigma(1) receptor binding and activity of various methylpiperidines has provided valuable insights into potential therapeutic applications in tumor research and therapy (Berardi et al., 2005).
Amidoseleniation of N-Alkenyl Imidates
Studies on the intramolecular amidoseleniation of N-alkenyl imidates have contributed to the synthesis of heterocyclic compounds like pyrrolidine and piperidine derivatives (Terao et al., 1986).
Corrosion Inhibitors for Mild Steel
3-Amino alkylated indoles have been investigated as corrosion inhibitors for mild steel, providing insights into the influence of ring size and structure on inhibition efficiency (Verma et al., 2016).
Synthesis of 1,2-Dihydrothiazolo[5,4-b]pyridine Derivatives
Research into the synthesis of 1-N-oxalamides of 2-acyl-5-chloro-1,2-dihydrothiazolo[5,4-b]pyridine has advanced the understanding of the synthesis and structure of heterocyclic compounds (Solov’eva et al., 1993).
Metabolism of Growth Hormone Secretagogue
The metabolism of LY654322, a growth hormone secretagogue, to an unusual diimidazopyridine metabolite has been studied, contributing to the understanding of drug metabolism and disposition (Borel et al., 2011).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[[1-(oxolan-3-yl)piperidin-4-yl]methyl]-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N4O4/c27-20-5-2-9-26(20)18-4-1-3-17(13-18)24-22(29)21(28)23-14-16-6-10-25(11-7-16)19-8-12-30-15-19/h1,3-4,13,16,19H,2,5-12,14-15H2,(H,23,28)(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORSLVGYINIPCTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=CC(=C2)NC(=O)C(=O)NCC3CCN(CC3)C4CCOC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(3-(2-oxopyrrolidin-1-yl)phenyl)-N2-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)oxalamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(2-ethoxybenzyl)-1-thioxo-2,4-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one](/img/structure/B2940960.png)
![N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)cyclohexanecarboxamide](/img/structure/B2940961.png)

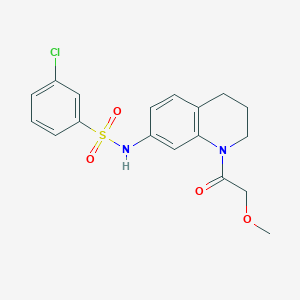
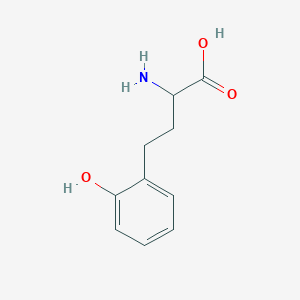
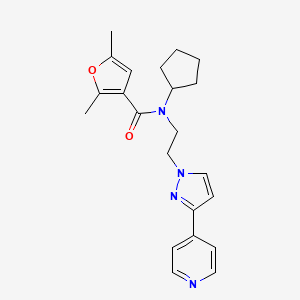
![3-((1-(1H-benzo[d]imidazol-2-yl)piperidin-4-yl)methoxy)-5,6,7,8-tetrahydrocinnoline](/img/structure/B2940970.png)
![ethyl 4-[(E)-2-(1,3-benzothiazol-2-yl)-2-cyanoethenyl]piperazine-1-carboxylate](/img/structure/B2940971.png)
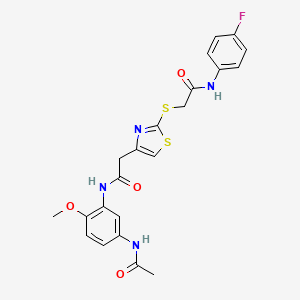
![1-[1-(2,5-difluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol](/img/structure/B2940975.png)
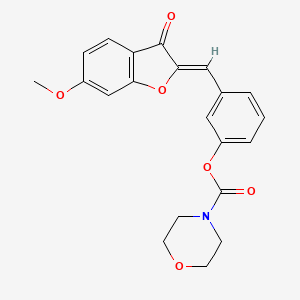
![4-[3-Hydroxy-1-(3-thienyl)propyl]-1lambda~6~,4-thiazinane-1,1-dione](/img/structure/B2940978.png)
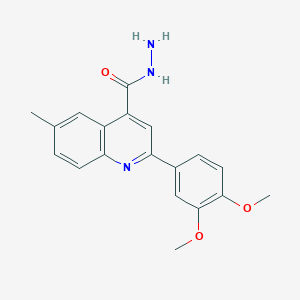
![(5-Chloro-2-methoxyphenyl)-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]methanone](/img/structure/B2940983.png)